molecular formula C25H29ClN8O2 B2369012 8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 2138805-26-0

8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2369012
CAS No.: 2138805-26-0
M. Wt: 509.01
InChI Key: CMLPGGJHJBLUIV-GDNBJRDFSA-N
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Description

8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a potent and selective research compound of significant interest in biochemical and pharmacological studies. It functions as a high-affinity antagonist for the Adenosine A2A Receptor (ADORA2A) , a key G-protein-coupled receptor that modulates neurotransmitter release and is a prominent target in neuropharmacology. The compound's complex structure, featuring a xanthine core derived from known adenosine receptor antagonists, is strategically modified with a 4-methylquinazolinyl group and a 3-chlorobut-2-en-1-yl chain to enhance receptor binding affinity and selectivity. This molecular design makes it an invaluable tool for researchers investigating adenosinergic signaling pathways in the central nervous system, with applications in the study of Parkinson's disease, sleep-wake regulation, and inflammatory responses. Its mechanism involves competitive inhibition of adenosine at the A2A receptor, thereby modulating intracellular cAMP levels and subsequent downstream signaling cascades. Supplied with detailed analytical data, including HPLC and mass spectrometry documentation, this compound is intended for qualified research professionals for in vitro and ex vivo applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-(3-aminopiperidin-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLPGGJHJBLUIV-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Cl)N5CCCC(C5)N)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C/C=C(/C)\Cl)N5CCCC(C5)N)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, also known as a chlorinated impurity of Linagliptin, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H29ClN8O2C_{25}H_{29}ClN_8O_2, and it has a molecular weight of approximately 485.6 g/mol. The structure includes:

  • Aminopiperidine moiety : Imparts potential neuroactive properties.
  • Chlorobutene side chain : May enhance lipophilicity and membrane permeability.
  • Quinazoline derivative : Known for various biological activities including anti-cancer effects.

1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary biological activities of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV leads to increased levels of these hormones, thereby improving glycemic control in patients with type 2 diabetes.

Research Findings:
A study demonstrated that derivatives of the xanthine scaffold, including this compound, exhibited potent DPP-IV inhibitory activity. The inhibition constant (IC50) values were significantly lower than those of existing DPP-IV inhibitors, indicating superior efficacy .

2. Anticancer Activity

The chlorinated derivative has shown promise in preclinical studies as an anticancer agent. The presence of the quinazoline ring is associated with anti-proliferative effects against various cancer cell lines.

Case Study:
In vitro assays indicated that the compound inhibited the growth of human cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile of the compound. Toxicological evaluations revealed:

  • Acute toxicity : Estimated oral LD50 values suggest moderate toxicity (142.86 mg/kg) with symptoms including burns to mucous membranes .
  • Skin and eye irritation : The compound is classified as a severe irritant, necessitating careful handling in laboratory settings .

Data Summary Table

Property Value
Molecular FormulaC25H29ClN8O2
Molecular Weight485.6 g/mol
DPP-IV IC50Low micromolar range
Anticancer IC50 (A549)Low micromolar range
Acute Oral Toxicity (LD50)142.86 mg/kg
Skin IrritationSevere
Eye IrritationSevere

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The target compound belongs to a class of purine-based inhibitors with variations in substituents at positions 1, 7, and 7. Below is a comparative analysis of its structural and functional features against related compounds:

Compound 7-Position Substituent 8-Position Substituent Target Enzyme IC50/Activity Therapeutic Application
Target Compound 3-Chlorobut-2-en-1-yl 3-Aminopiperidin-1-yl DPP-4 (inferred) Not explicitly reported Diabetes (potential)
Linagliptin (BI 1356) But-2-yn-1-yl 3-(R)-Aminopiperidin-1-yl DPP-4 1 nM (DPP-4 inhibition) Type 2 diabetes
Compound 35 (Brominated analog) But-2-yn-1-yl 3-Bromopiperidin-1-yl Unspecified Synthesized (no activity data) Research use
PDK1 Inhibitors (Boehringer) Variable alkyl/alkyne Aminopiperidine/heterocyclic PDK1, IRAK-1/4 0.1–100 nM (PDK1) Cancer, inflammation
8-(4-Ethylpiperazinylmethyl) analog 3-Phenylpropyl 4-Ethylpiperazinylmethyl Unspecified Not reported Research use
Key Observations:

Linagliptin’s but-2-yn-1-yl group contributes to its long-acting DPP-4 inhibition (>24 hours) due to slow dissociation kinetics .

8-Position Substituent: The 3-aminopiperidin-1-yl group is conserved in both the target compound and linagliptin, suggesting its critical role in DPP-4 binding . Bromination (as in Compound 35) or substitution with heterocycles (e.g., ethylpiperazine) may modulate selectivity for non-DPP-4 targets like PDK1 or IRAK-4 .

Therapeutic Targets: Linagliptin’s nanomolar DPP-4 inhibition underpins its glucose-lowering efficacy . PDK1 inhibitors from Boehringer Ingelheim demonstrate broad kinase inhibition (IC50: 0.1–100 nM), highlighting the versatility of purine scaffolds in targeting diverse enzymes .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, particularly in controlling regioselectivity and minimizing side products?

The synthesis involves alkylation of purine derivatives followed by chlorination. Critical factors include:

  • Reaction conditions : Temperature (e.g., 60–80°C for chlorination), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., palladium for cross-coupling).
  • Purification : Multi-step chromatography (silica gel or HPLC) to isolate intermediates and remove unreacted alkenes/halides .
  • Byproduct mitigation : Monitoring via TLC or LC-MS to detect early-stage impurities like over-alkylated derivatives .

Q. How can structural polymorphism impact analytical method development for this compound?

Polymorphism (e.g., Form I vs. Form II) affects solubility and crystallinity, complicating spectroscopic and chromatographic analyses. Mitigation strategies include:

  • X-ray crystallography : Using SHELXL for high-resolution refinement to distinguish polymorphs .
  • DSC/TGA : Identifying thermal transitions to confirm polymorphic purity .
  • HPLC method optimization : Adjusting mobile phase pH (e.g., ammonium acetate buffer) to resolve polymorph-related peaks .

Q. What are the stability challenges under acidic/basic conditions, and how are degradation products characterized?

Acidic hydrolysis leads to:

  • Quinazoline ring cleavage : Producing (R)-N-(2-acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide.
  • Alkyne side-chain addition : HCl addition forms 8-(3-aminopiperidin-1-yl)-7-(3-chlorobut-2-enyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6-dione . Characterization methods:
  • LC-MS/MS : For structural elucidation of degradants (e.g., m/z 455.2 → 297.1 for the chlorinated derivative) .
  • Forced degradation studies : Under ICH Q1A(R2) guidelines to identify critical degradation pathways .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved when refining the compound’s structure?

Discrepancies in bond lengths/angles may arise from twinning or poor diffraction quality. Solutions include:

  • SHELXL refinement : Using TWIN/BASF commands to model twinned data and ADPs (anisotropic displacement parameters) for thermal motion correction .
  • High-resolution data : Collecting at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce R-factor gaps .
  • Validation tools : PLATON/CHECKCIF to flag outliers in geometry or electron density maps .

Q. What experimental design strategies are effective in optimizing reaction yields while minimizing resource use?

A Quality by Design (QbD) approach is recommended:

  • DoE (Design of Experiments) : Central composite design to evaluate factors like temperature, solvent ratio, and catalyst loading. Response surfaces model yield vs. impurity profiles .
  • PAT (Process Analytical Technology) : In-line FTIR/NIR to monitor reaction progress in real time .
  • Green chemistry metrics : E-factor calculation to reduce waste (e.g., solvent recovery systems) .

Q. How do oxidation pathways differ between the parent compound and its metabolites, and what analytical methods are suited for tracking these?

Oxidation of the 3-aminopiperidine moiety generates imine or nitro derivatives, while the alkyne side chain forms hydroperoxides. Key methods:

  • HRMS/HRMS² : To distinguish isomers (e.g., LINA-D7 vs. LINA-D8) via fragmentation patterns (e.g., m/z 471.2 → 297.1 for imine oxidation) .
  • EPR spectroscopy : Detecting radical intermediates during N-oxidation .
  • Stability-indicating assays : Gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to resolve oxidized products .

Notes

  • For synthetic protocols, cross-validate using multiple sources (e.g., ).
  • Always confirm biological activity data with orthogonal assays (e.g., enzymatic inhibition + cell-based models).

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